molecular formula C11H14N2OS B2665499 6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one CAS No. 284487-94-1

6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one

Cat. No. B2665499
CAS RN: 284487-94-1
M. Wt: 222.31
InChI Key: QKOBFNINEWREKY-UHFFFAOYSA-N
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Description

6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one, commonly referred to as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a pyrimidine derivative that is used as a tool in the study of Parkinson's disease and related disorders. The compound was first synthesized in the 1970s and has since been used to investigate the mechanisms of action of Parkinson's disease and potential treatments for the disorder.

Mechanism of Action

MPTP is metabolized in the body to form MPP+, a neurotoxin that selectively damages dopamine-producing neurons in the brain. This damage is believed to be the cause of Parkinson's disease symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are well-documented in scientific research. The compound selectively damages dopamine-producing neurons in the brain, leading to a decrease in dopamine levels. This decrease in dopamine levels is responsible for the symptoms of Parkinson's disease, including tremors, rigidity, and impaired movement.

Advantages and Limitations for Lab Experiments

MPTP is a useful tool in the study of Parkinson's disease and related disorders. The compound selectively damages dopamine-producing neurons in the brain, making it a valuable tool for investigating the mechanisms of action of the disease. However, MPTP has limitations in lab experiments, including the fact that it is a neurotoxin and can cause damage to the brain if not used properly.

Future Directions

There are many future directions for research involving MPTP. One area of research is the development of new treatments for Parkinson's disease that target the mechanisms of action of the disease. Another area of research is the study of the long-term effects of MPTP exposure on the brain. Additionally, research is needed to better understand the biochemical and physiological effects of MPTP on the brain and its potential use as a tool in other areas of scientific research.

Synthesis Methods

MPTP can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis method involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with N-methyl-N-nitrosourea to form N-methyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This compound is then oxidized to form MPTP.

Scientific Research Applications

MPTP has been extensively studied in scientific research, particularly in the field of Parkinson's disease research. The compound is used as a tool to study the mechanisms of action of the disease and potential treatments for the disorder. MPTP is also used to study the effects of drugs on the dopamine system, which is involved in the development of Parkinson's disease.

properties

IUPAC Name

4-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-4-6-9-8(3)12-11(13-10(9)14)15-7-5-2/h4-5H,1-2,6-7H2,3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOBFNINEWREKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5-prop-2-enyl-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one

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